7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
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Overview
Description
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a bromine atom at the 7th position and a methyl group at the 3rd position on the benzazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzazepine precursor, followed by methylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1,3,4,5-tetrahydro-1-methyl-2H-1-benzazepin-2-one
- 7-bromo-1,2,3,4-tetrahydroquinoline
- 4-(8-bromo-7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)aniline
Uniqueness
Compared to similar compounds, 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to the specific positioning of the bromine and methyl groups on the benzazepine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-3-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-8-6-9(12)4-5-10(8)11(14)13-7/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
KELMDBUYPAMTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2)Br)C(=O)N1 |
Origin of Product |
United States |
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